

1-Amino-2-methylnaphthalene CAS number 2246-44-8

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Compound of Interest

Compound Name: 1-Amino-2-methylnaphthalene

Cat. No.: B1265667

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An In-depth Technical Guide to **1-Amino-2-methylnaphthalene** (CAS 2246-44-8) for Advanced Research and Pharmaceutical Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **1-Amino-2-methylnaphthalene** (CAS No. 2246-44-8), a critical aromatic amine intermediate. Also known by its synonym, 2-methyl-1-naphthylamine, this compound serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique substituted naphthalene scaffold is a key feature in various pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, analytical characterization, applications, and safety protocols.

Core Chemical and Physical Properties

1-Amino-2-methylnaphthalene is a solid at room temperature, though its appearance can range from a white or colorless powder to a brown lump or clear liquid, depending on purity and storage conditions. Its fundamental properties are crucial for designing synthetic routes and ensuring appropriate handling and storage.

Table 1: Physicochemical Properties of **1-Amino-2-methylnaphthalene**

Property	Value	Source(s)
CAS Number	2246-44-8	[1] [2]
IUPAC Name	2-methylnaphthalen-1-amine	[1]
Molecular Formula	C ₁₁ H ₁₁ N	[1] [3]
Molecular Weight	157.22 g/mol	[1] [3]
Melting Point	28-31 °C (lit.)	[4] [5]
Appearance	White or Colorless to Brown powder/lump/liquid	
Synonyms	2-Methyl-1-naphthylamine	[1] [3]
InChI Key	JMBLSGAXSMOKPN-UHFFFAOYSA-N	[1]

Synthesis and Purification: A Practical Approach

The synthesis of **1-Amino-2-methylnaphthalene** is often achieved through modern cross-coupling methodologies, which offer high yields and selectivity. A common and effective route involves the amination of an aryl halide precursor, such as 1-bromo-2-methylnaphthalene. This approach leverages a nickel-catalyzed Buchwald-Hartwig-type amination.

The choice of a nickel catalyst, often in conjunction with a specialized ligand like BINAP, is crucial for facilitating the carbon-nitrogen bond formation. Sodium tert-butoxide (NaOtBu) acts as a strong, non-nucleophilic base, which is essential for deprotonating the ammonia source and enabling the catalytic cycle.

Detailed Experimental Protocol: Synthesis from 1-Bromo-2-methylnaphthalene

This protocol is based on a general method for aryl amination.[\[4\]](#)[\[6\]](#)

Step 1: Reaction Setup

- In an oven-dried vial equipped with a PTFE-sealed screw cap and a magnetic stir bar, add the nickel catalyst precursor, for example, ((+/-)-binap)Ni[P(OPh)₃]₂-2PhCH₃ (5 mol%), and the ligand, (+/-)-BINAP (5 mol%).
- Add the aryl halide starting material, 1-bromo-2-methylnaphthalene (1.0 equivalent).
- Transfer the vial to an argon-filled glove box to maintain an inert atmosphere, which is critical to prevent catalyst deactivation.

Step 2: Addition of Reagents

- Inside the glove box, add sodium tert-butoxide (NaOtBu, 4.4 equivalents).
- Add a solution of ammonia (NH₃) in a suitable solvent, such as a 0.5 M solution in 1,4-dioxane (3.0 equivalents), to the vial.

Step 3: Reaction Execution

- Seal the reaction vial tightly and remove it from the glove box.
- Place the vial in a preheated oil bath at 120 °C and stir for approximately 18 hours. The elevated temperature is necessary to overcome the activation energy of the C-N bond formation.

Step 4: Work-up and Extraction

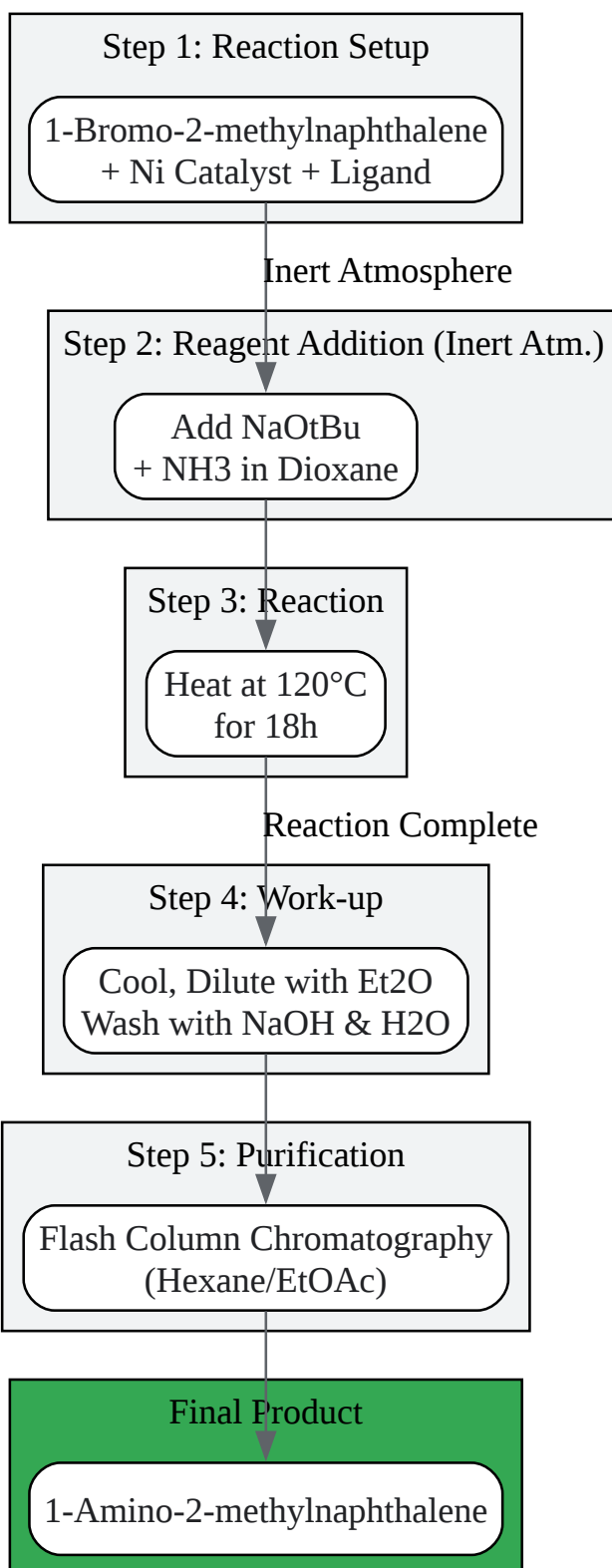
- After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
- Dilute the reaction mixture with diethyl ether (Et₂O).
- Wash the organic layer sequentially with 1 M sodium hydroxide (NaOH) solution and water (H₂O) to remove unreacted base and other aqueous-soluble impurities.^[6]

Step 5: Purification

- Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

- Adsorb the crude product onto silica gel.
- Purify the product by flash column chromatography. An eluent system of Hexane/Ethyl Acetate (e.g., 90:10 v/v) is typically effective for separating the desired amine from nonpolar impurities and baseline material.^{[4][6]} The final product is often obtained as a dark orange oil.^{[4][6]}

Visualization of the Synthesis Workflow



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Caption: Workflow for the synthesis of **1-Amino-2-methylnaphthalene**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of synthesized **1-Amino-2-methylnaphthalene**. A combination of spectroscopic and chromatographic techniques is employed.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to elucidate the molecular structure. The number of signals, their chemical shifts, and splitting patterns in the ^1H NMR spectrum confirm the arrangement of protons, while the ^{13}C NMR spectrum confirms the carbon framework.[\[7\]](#)[\[8\]](#)
- **Mass Spectrometry (MS):** Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound (m/z 157) and provides a characteristic fragmentation pattern for structural confirmation.[\[7\]](#)
- **High-Performance Liquid Chromatography (HPLC):** Reverse-phase HPLC with a UV or fluorescence detector is a robust method for determining the purity of the final product.[\[9\]](#) This is critical for applications in drug development where high purity is a prerequisite.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the characteristic N-H stretching vibrations of the primary amine group and the C-H and C=C vibrations of the aromatic naphthalene ring.

Table 2: Key Spectroscopic Data

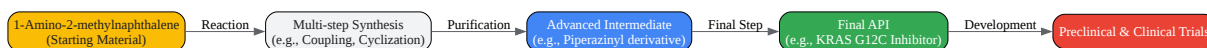
Technique	Observation	Interpretation	Source(s)
GC-MS	Molecular Ion Peak at $m/z = 157$	Confirms the molecular weight of $\text{C}_{11}\text{H}_{11}\text{N}$	[7]
Base Peak at $m/z = 156$	Corresponds to the loss of one hydrogen atom	[7]	
^{13}C NMR	Multiple signals in the aromatic region	Characteristic of the naphthalene carbon skeleton	[7] [8]

Applications in Research and Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] **1-Amino-2-methylnaphthalene** serves as a valuable precursor for introducing this moiety into larger, more complex molecules.

- **KRAS G12C Inhibitors:** A significant application is in the preparation of (Piperazinyl)pyridopyrimidinone derivatives, which act as inhibitors of the KRAS G12C oncoprotein.[4][6] This is a major target in cancer therapy, making this compound highly relevant to modern drug discovery.
- **Specialized Ligand Synthesis:** It is used to synthesize novel ligands for catalysis and sensor applications. Examples include the creation of atropisomeric phosphino-triazoles for developing gold(I) complexes and ferrocene-based imine ligands for use as electrochemical sensors for mercury.[5]
- **Advanced Materials:** The compound is utilized in fabricating hybrid composite materials designed for environmental remediation, such as the removal of arsenic from contaminated water.[5]
- **Organic Synthesis Intermediate:** Beyond specific targets, it is a versatile intermediate for functionalizing aromatic systems and is a key starting material in multi-step syntheses of various bioactive compounds.[11]

Conceptual Role in Drug Discovery



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Caption: Role as a building block in a drug discovery pipeline.

Safety, Handling, and Storage

Proper handling of **1-Amino-2-methylnaphthalene** is imperative due to its hazardous properties. Adherence to safety protocols minimizes risks to researchers.

Table 3: GHS Hazard Information

Pictogram(s)	Signal Word	Hazard Statements
	Warning	H302: Harmful if swallowed. H319/H320: Causes serious eye irritation. [12] [13]

Precautions for Safe Handling

- Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[\[12\]](#)[\[14\]](#)
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[\[12\]](#)[\[13\]](#)
- Hygiene: Wash hands and any exposed skin thoroughly after handling.[\[12\]](#)[\[15\]](#) Do not eat, drink, or smoke in the work area.[\[12\]](#)[\[13\]](#)

Conditions for Safe Storage

- Container: Store in a tightly closed container in a dry, cool, and well-ventilated area.[\[12\]](#)[\[14\]](#)
- Incompatibilities: Store away from incompatible materials and foodstuff containers.[\[12\]](#) For sensitive applications, storage under an inert gas may be recommended.[\[13\]](#)

First-Aid Measures

- If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[\[12\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[\[12\]](#)
- On Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[\[12\]](#)
- If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[\[12\]](#)

Disposal

- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

1-Amino-2-methylnaphthalene (CAS 2246-44-8) is a chemical intermediate of significant value, particularly for the pharmaceutical industry. Its utility as a precursor for high-value molecules, including targeted cancer therapies, underscores its importance in modern organic synthesis. A thorough understanding of its properties, synthetic pathways, and analytical profile, combined with strict adherence to safety protocols, enables researchers and drug development professionals to effectively and safely leverage this versatile compound in their discovery and development pipelines.

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